

biological activity of 4-Fluoro-6-nitro-1H-indazole vs. other nitroindazoles

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Compound of Interest

Compound Name: 4-Fluoro-6-nitro-1H-indazole

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Navigating the Bioactive Landscape of Nitroindazoles: A Comparative Guide

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among these, nitroindazoles have garnered significant attention as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the biological properties of various nitroindazole derivatives, with a particular focus on contrasting the potential activities of **4-Fluoro-6-nitro-1H-indazole** with its better-characterized isomers and analogs.

While direct experimental data for **4-Fluoro-6-nitro-1H-indazole** is limited in the current scientific literature, this guide synthesizes available data from related nitroindazoles to provide valuable insights into its potential therapeutic applications. The position of the nitro group and the presence of other substituents, such as halogens, on the indazole ring are critical determinants of the biological activity and potency of these compounds.

Comparative Biological Activities of Nitroindazole Derivatives

Nitroindazoles have demonstrated considerable potential in several key therapeutic areas, including oncology, infectious diseases, and neurology. The electronic and steric properties

conferred by the nitro and fluoro substituents on the **4-Fluoro-6-nitro-1H-indazole** scaffold suggest a unique profile that warrants further investigation.

Anticancer Activity

Numerous studies have underscored the antiproliferative effects of nitroindazole derivatives against a range of cancer cell lines. Notably, compounds with a 6-nitro substitution have shown promising cytotoxic effects. For instance, novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the range of 5–15 µM[1]. This suggests that the 6-nitro moiety is a key contributor to the anticancer properties of these molecules[1]. The introduction of a fluorine atom at the 4-position of the indazole ring in **4-Fluoro-6-nitro-1H-indazole** could potentially enhance this activity through increased membrane permeability or altered interactions with target proteins[2].

Nitroimidazoles, a related class of compounds, are known to act as radiosensitizers and bioreductive prodrugs in cancer therapy, particularly in hypoxic tumor environments[3][4][5]. The nitro group can be reduced under hypoxic conditions to form reactive species that are toxic to cancer cells. It is plausible that **4-Fluoro-6-nitro-1H-indazole** could share this mechanism of action.

Antiparasitic Activity

Nitroindazoles have emerged as a promising class of agents against various parasites, including Leishmania, Trypanosoma, and Trichomonas. Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity, demonstrating the importance of substitutions at both the 3 and 6 positions for potent antiparasitic effects[1][6][7]. Similarly, 5-nitroindazole derivatives have shown remarkable activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi[1][8]. The electron-withdrawing nature of both the nitro and fluoro groups in **4-Fluoro-6-nitro-1H-indazole** may contribute to its potential as an antiparasitic agent.

Enzyme Inhibition

A significant area of investigation for nitroindazoles is their role as enzyme inhibitors. 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS)[9][10][11][12]. This inhibition has been linked to potential neuroprotective effects by

reducing oxidative stress and the formation of peroxynitrite in neuronal tissues[9]. The specific substitution pattern of **4-Fluoro-6-nitro-1H-indazole** may lead to a different enzyme inhibition profile, potentially targeting other kinases or enzymes relevant to disease pathways. For example, various indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy[13][14].

Quantitative Comparison of Biological Activity

The following table summarizes the biological activities of selected nitroindazole derivatives against various targets. It is important to note the absence of specific data for **4-Fluoro-6-nitro-1H-indazole**, highlighting the need for future experimental evaluation.

Compound/Derivative	Biological Activity	Target/Assay	IC50/MIC Value	Reference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole S	Anticancer	NCI-H460 (Lung Carcinoma)	5–15 μ M	[1]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine	Anticancer	HCT116 (Colorectal Cancer)	0.4 \pm 0.3 μ M	[14][15]
3-chloro-6-nitro-1H-indazole derivatives	Antileishmanial	Leishmania infantum	4 - 117 μ M	[6]
5-Nitroindazole derivatives	Antiprotozoal	Trichomonas vaginalis	Remarkable activity at 10 μ g/mL	[8]
7-Nitroindazole	nNOS Inhibition	Mouse Cerebellar NOS	0.47 μ M	[12]
7-Nitroindazole	nNOS Inhibition	Rat Hippocampal NOS	~17 μ g/ml	[16]
6-Nitroindazole	Antinociceptive	Acetic acid-induced abdominal constriction	ED50 = 44.0 mg/kg	[17]
Indazole-based PI3K inhibitor	Anticancer	PI3K δ	pIC50 \geq 5	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of nitroindazole bioactivity.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

- Cell Culture: Cancer cells (e.g., NCI-H460, HCT116) are cultured in an appropriate medium and seeded in 96-well plates.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve[18].

Nitric Oxide Synthase (NOS) Inhibition Assay

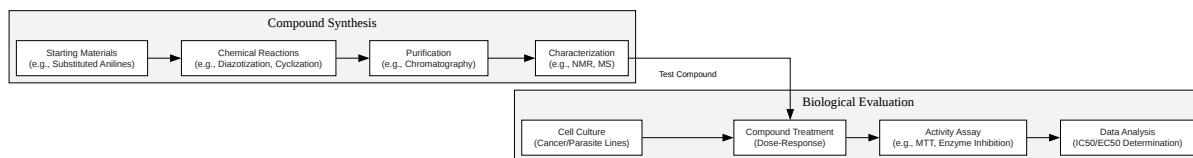
This assay measures the ability of a compound to inhibit the activity of NOS enzymes.

- Enzyme Preparation: A source of NOS (e.g., mouse cerebellum homogenate) is prepared.
- Reaction Mixture: The reaction mixture typically contains the enzyme preparation, L-[³H]arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin).
- Inhibitor Addition: The test compound (e.g., 7-nitroindazole) is added to the reaction mixture at various concentrations.
- Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

- Reaction Termination and Separation: The reaction is stopped, and the product, L-[³H]citrulline, is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.
- Quantification: The amount of L-[³H]citrulline produced is quantified using liquid scintillation counting.
- IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined.

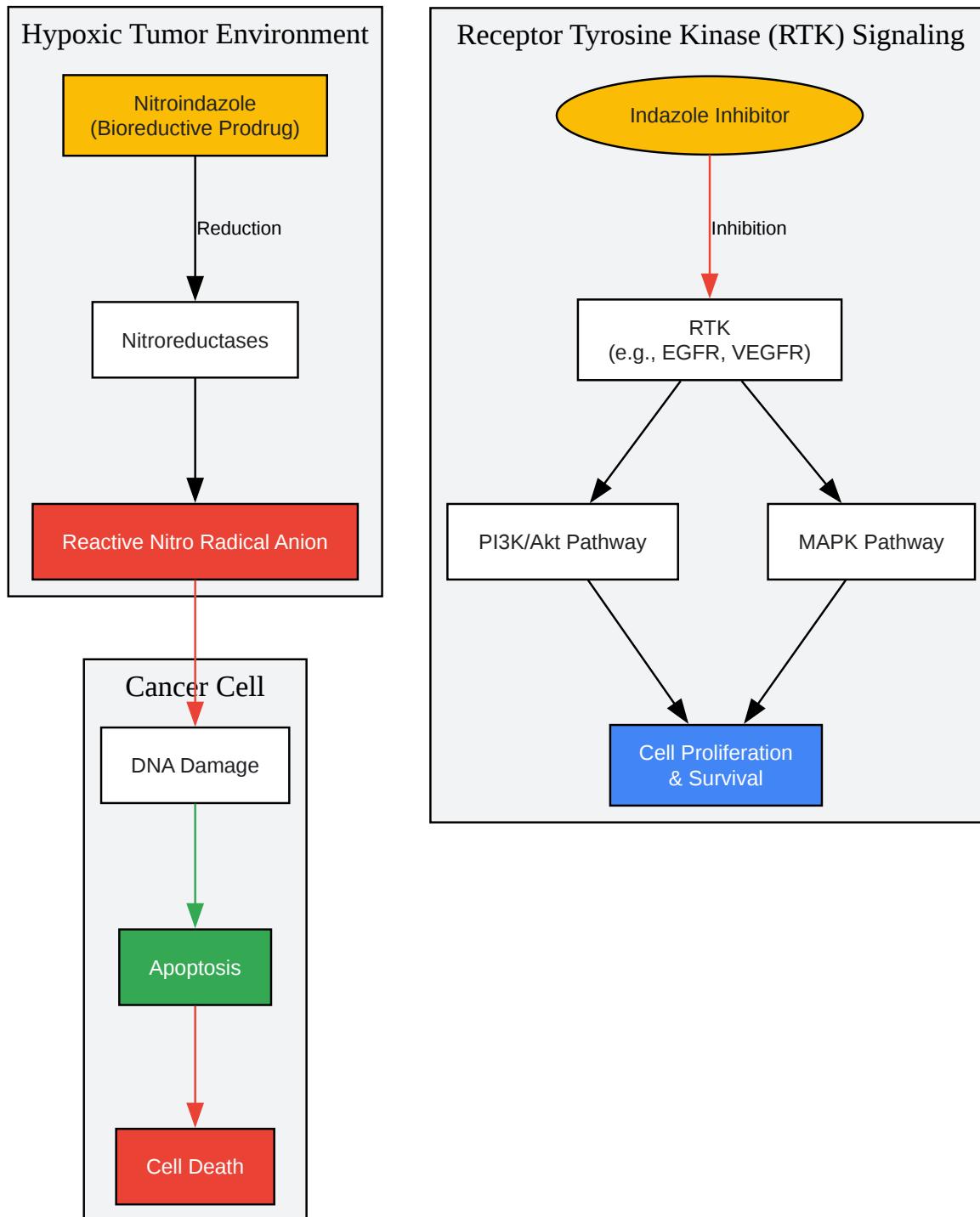
Signaling Pathways and Experimental Workflows

The biological effects of nitroindazoles are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.



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General workflow for synthesis and biological evaluation of nitroindazoles.

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Potential anticancer mechanisms of action for nitroindazoles.

Conclusion

The existing body of research strongly supports the potential of the nitroindazole scaffold as a source of diverse bioactive compounds. While direct experimental evidence for **4-Fluoro-6-nitro-1H-indazole** is currently unavailable, the structure-activity relationships derived from related nitroindazoles provide a compelling rationale for its investigation. The presence of a 6-nitro group suggests potential anticancer and antiparasitic activities, while the 4-fluoro substituent may enhance potency and pharmacokinetic properties. Future studies are warranted to synthesize and evaluate **4-Fluoro-6-nitro-1H-indazole** to fully elucidate its biological activity profile and therapeutic potential. This comparative guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.

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